Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate
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Overview
Description
Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate is a fluorinated aromatic ester with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate typically involves the reaction of 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoic acid and methanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The fluorine atoms and morpholine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylbenzoic acid: Similar structure but lacks the ester and morpholine functionalities.
2,3,5,6-Tetrafluoropyridine derivatives: Similar fluorinated aromatic compounds with different functional groups.
Uniqueness
Methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate is unique due to the presence of both the morpholine ring and the ester group, which confer distinct chemical and biological properties. Its fluorinated aromatic ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO3/c1-19-12(18)6-7(13)9(15)11(10(16)8(6)14)17-2-4-20-5-3-17/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOQODNBLGVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)N2CCOCC2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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